N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

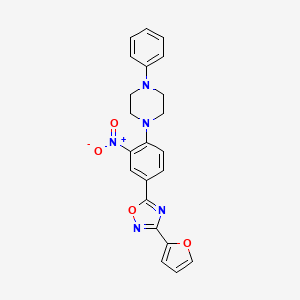

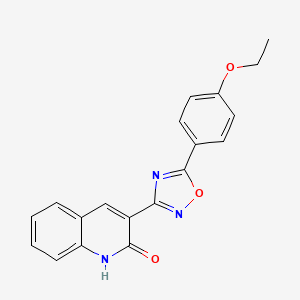

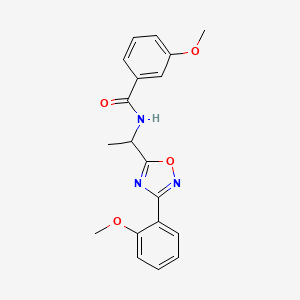

“N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide” is a complex organic compound. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a benzamide group, which is a type of amide derived from benzoic acid. The presence of these functional groups could suggest potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and benzamide groups, as well as the methoxy groups attached to the benzene ring. These functional groups could influence the compound’s reactivity and potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing its solubility and melting point.Wissenschaftliche Forschungsanwendungen

N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antiviral properties, and it has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. Additionally, this compound has been studied for its antioxidant properties, and it has been shown to scavenge free radicals in vitro.

Wirkmechanismus

Target of Action

Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . These include antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can vary depending on the specific derivative and its targets.

Biochemical Pathways

Quinoline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activity . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound.

Result of Action

Given the broad range of biological activities associated with quinoline derivatives, the effects can be diverse, ranging from antimicrobial to anticancer effects .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially influence the action of quinoline derivatives .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide in lab experiments is its potential applications in various fields of scientific research. This compound has been shown to have anticancer, antiviral, and antioxidant properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines, indicating that caution should be taken when handling and using this compound.

Zukünftige Richtungen

There are many future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide. One potential direction is to further investigate its anticancer properties and its potential applications in cancer therapy. Another potential direction is to investigate its antiviral properties and its potential applications in the treatment of viral infections. Additionally, further research can be conducted to investigate the mechanism of action of this compound and to identify potential targets for drug development.

Synthesemethoden

N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide can be synthesized through a well-established method that involves the reaction of 2-hydroxy-3-methylquinoline with p-tolyl isocyanate and 3,4-dimethoxybenzaldehyde. The reaction is carried out in the presence of a catalyst, and the product is purified through column chromatography. The purity of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-17-8-11-21(12-9-17)28(26(30)19-10-13-23(31-2)24(15-19)32-3)16-20-14-18-6-4-5-7-22(18)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQDYIMUMKYZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)

![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)